N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
Description
Properties
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)7-6-11-8-10(9-14-3)4-5-12(11)15-13/h4-5,8,14H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFMNKZYVXATGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190343 | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-25-9 | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ylmethyl chloride with N-methylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chromene Derivatives with Varied Substituents
(a) 6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine
- Structure : Shares the 4H-chromene core but incorporates nitro and ethyl groups at positions 3 and 6, respectively.
- Pharmacology : Chromene derivatives with nitro substituents are associated with anticoagulant, antiviral, and anticancer activities .
(b) α-Lapachone (2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione)
- Structure: Contains a quinone moiety at positions 5 and 10, unlike the target compound’s amine group.
- Properties: The quinone system enables redox cycling, contributing to α-lapachone’s anticancer and antifungal activities. The absence of this feature in the target compound suggests divergent biological mechanisms .
Benzylamine and Substituted Analogs
(a) N-(2-Chlorobenzyl)-N-methylamine
- Structure : Simplistic benzylamine derivative with a chlorine substituent.
- Properties: The halogen increases lipophilicity and may enhance blood-brain barrier penetration.
(b) N-(4-t-Butylbenzyl)-N-methylformamide
- Structure : Features a formamide group instead of a secondary amine.
- Properties : The formamide group introduces hydrogen-bonding capacity but reduces basicity. This compound is used in synthesizing antifungal agents like butenafine, highlighting the role of N-methylamine derivatives in drug development .
Heterocyclic Analogues
(a) N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
- Structure : Pyridine ring replaces the chromene system.
- Such compounds are metabolites of insecticides (e.g., acetamiprid), emphasizing the influence of heterocycles on biodegradation pathways .
(b) AV-45 ([³H]Florbetapir)
Structural and Functional Comparison Table
Key Research Findings and Implications
- Chromene Core : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced bioactivity but may face stability challenges. The target compound’s dimethyl and amine groups balance reactivity and solubility .
- Amine Functionality : N-Methylamine groups in analogs like AV-45 and N-(4-t-butylbenzyl)-N-methylformamide demonstrate versatility in drug design, impacting target binding and metabolic stability .
- Heterocyclic vs. Chromene Systems : Pyridine-based compounds (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) prioritize electronic effects, while chromene derivatives offer rigid, planar structures for selective interactions .
Biological Activity
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO
- Molecular Weight : 205.3 g/mol
- CAS Number : 1424857-25-9
- Structural Characteristics : The compound features a chromene moiety which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Recent studies have indicated that coumarin derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance:
- Activity Against Bacteria : Compounds with a similar structure have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1 to 4 µg/mL for various strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 21a | 1 | Bacillus cereus |
| 21c | 1 | Staphylococcus aureus |
Anticancer Activity
The potential anticancer properties of this compound are supported by research on related compounds. Studies involving coumarin derivatives have demonstrated:
- Inhibition of Cancer Cell Lines : For example, certain coumarin derivatives have been tested against various cancer cell lines, yielding promising results. The growth inhibitory values (GI50) for some derivatives were significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
| Cell Line | GI50 (µM) | Comparison to Standard |
|---|---|---|
| MCF-7 | 3.18 | Superior |
| HeLa | 8.12 | Inferior |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as NEK6 and NEK7. These kinases are overexpressed in various cancers and play critical roles in cell division and survival .
- Molecular Interactions : Computational studies suggest that these compounds can interact with specific proteins involved in cancer pathways, potentially leading to apoptosis in cancer cells .
Study on Antimicrobial Activity
A study conducted on a series of coumarin derivatives demonstrated that modifications on the chromene structure could enhance antimicrobial effectiveness. The presence of electron-donating groups significantly improved activity against bacterial strains .
Study on Anticancer Effects
In another research effort focusing on breast cancer cell lines (MCF-7), it was found that certain coumarin analogues exhibited substantial cytotoxicity compared to traditional chemotherapeutics. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key synthetic routes for N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
Alkylation : Use of 3-chloro-3-methyl-1-butyne with NaOH/DMF at 60°C to form the chromene backbone .
Reductive Amination : Reaction of a chromenylmethyl intermediate with methylamine using diisobutylaluminum hydride (DIBAL) in toluene, yielding 39–89% .
Sulfonamide/Coupling Reactions : For derivatives, heteroarylsulfonyl chlorides or coupling reagents like HBTU are employed under reflux or room-temperature conditions .
- Key Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH, DMF, 60°C | - |
| 2 | DIBAL, toluene | 39–89 |
| 3 | Heteroarylsulfonyl chloride, TEA | 17–77 |
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify methyl groups (δ 1.2–1.5 ppm for CH), chromene protons (δ 6.5–7.5 ppm), and N-methyl signals (δ 2.2–2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO) .
- IR : Stretching frequencies for C-O (chromene, ~1250 cm) and N-H (if present, ~3300 cm) .
Q. What purification techniques are effective for isolating this amine derivative?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can reaction yields be optimized during reductive amination steps?
- Methodological Answer :
- Catalyst Selection : DIBAL offers superior selectivity over NaBH for sterically hindered amines (89% vs. <50% yield) .
- Solvent Effects : Toluene enhances reaction efficiency compared to THF due to better solubility of intermediates .
- Temperature Control : Reflux conditions (110°C) improve kinetics but require inert atmospheres to prevent oxidation .
Q. How do thermodynamic properties (e.g., entropy, enthalpy) influence the stability of this compound?
- Methodological Answer : Gas-phase studies of analogous amines show:
- ΔrS° : 114–134 J/mol·K (entropy loss during clustering) .
- ΔrH° : ~37 kJ/mol for dimer formation, indicating moderate intermolecular interactions .
- Stability Tips : Store under nitrogen at –20°C to prevent degradation via oxidation or hydrolysis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., chromene vs. benzyl protons) .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts within ±0.3 ppm accuracy .
Q. How is this compound applied in drug discovery or material science?
- Methodological Answer :
- Pharmacological Scaffolds : The chromene core is explored for serotonin receptor modulation; derivatives show IC values <10 µM in vitro .
- Molecularly Imprinted Polymers (MIPs) : N-methylamine groups enhance selectivity for catecholamines in analytical extractions (e.g., 95% recovery in urine samples) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer : Variations arise from:
- Impurity Profiles : Unoptimized step 1 (alkylation) generates side products that inhibit subsequent reactions .
- Catalyst Batches : DIBAL from different suppliers shows ±15% activity due to residual moisture .
- Scale Effects : Lab-scale (mg) vs. pilot-scale (g) reactions differ in heat/mass transfer, altering yields by 20% .
Avoided Commercial/Consumer Questions
- Excluded topics: Pricing, bulk synthesis, industrial suppliers. Focus retained on academic methodology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
